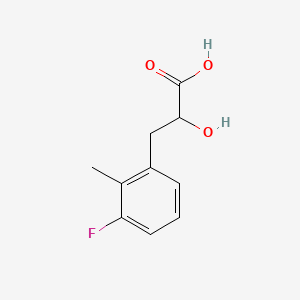
Methyl 5-(azidomethyl)-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(azidomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a fluorinated benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(azidomethyl)-2-fluorobenzoate typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of methyl 5-(bromomethyl)-2-fluorobenzoate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
Methyl 5-(bromomethyl)-2-fluorobenzoate+NaN3→Methyl 5-(azidomethyl)-2-fluorobenzoate+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(azidomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amines.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Amines, DMF, and mild heating.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and room temperature.
Reduction Reactions: Hydrogen gas, palladium catalyst, and room temperature.
Major Products Formed:
Substitution Reactions: Corresponding amines.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(azidomethyl)-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with fluorescent tags for imaging studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(azidomethyl)-2-fluorobenzoate is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which can interact with various molecular targets. Additionally, the azido group can be reduced to an amine, which can participate in further chemical reactions. The fluorinated benzoate ester moiety may also contribute to the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(azidomethyl)-2-fluorobenzoate can be compared with other azido compounds, such as:
Methyl 5-(azidomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and applications.
Methyl 5-(azidomethyl)-2-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Methyl 5-(azidomethyl)-2-bromobenzoate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H8FN3O2 |
|---|---|
Molekulargewicht |
209.18 g/mol |
IUPAC-Name |
methyl 5-(azidomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H8FN3O2/c1-15-9(14)7-4-6(5-12-13-11)2-3-8(7)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
KFHGSZPAIKDNFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)CN=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)



![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)

